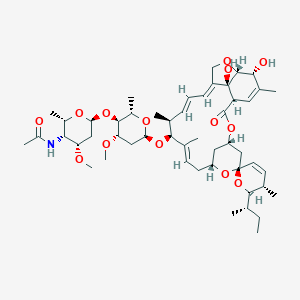

Eprinomectin B1a

Description

Propriétés

IUPAC Name |

N-[(2S,3R,4S,6S)-6-[(2S,3S,4S,6R)-6-[(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-3,11',13',22'-tetramethyl-2'-oxospiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-12'-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H75NO14/c1-12-26(2)45-29(5)18-19-49(65-45)24-36-21-35(64-49)17-16-28(4)44(27(3)14-13-15-34-25-58-47-43(53)30(6)20-37(48(54)61-36)50(34,47)55)62-41-23-39(57-11)46(32(8)60-41)63-40-22-38(56-10)42(31(7)59-40)51-33(9)52/h13-16,18-20,26-27,29,31-32,35-47,53,55H,12,17,21-25H2,1-11H3,(H,51,52)/b14-13+,28-16+,34-15+/t26-,27-,29-,31-,32-,35+,36-,37-,38-,39-,40-,41-,42+,43+,44-,45+,46-,47+,49+,50+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKWQQXZUCOBISE-CRTGXIDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC(=O)C)OC)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@@H]([C@@H](O7)C)NC(=O)C)OC)OC)\C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H75NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

914.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133305-88-1 | |

| Record name | Eprinomectin B1a | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133305-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eprinomectin component B1a | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133305881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10E,14E,16E)-(1R,4S,5�S,6S,6�R,8R,12S,13S,20R,21R,24S)-6�-[(S)-sec-butyl]-21,24-dihydroxy-5�,11,13,22-tetramethyl-2-oxo-(3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene)-6-spiro-2�-(5�,6�-dihydro-2�H-pyran)-12-yl 4-O-(4-acetamido-2,4,6-trideoxy-3-O-methyl-α-L-lyxo-hexopyranosyl)-2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EPRINOMECTIN B1A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00OY54D31C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Eprinomectin B1a: A Deep Dive into its Nematocidal Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Eprinomectin B1a, a key component of the macrocyclic lactone class of anthelmintics, is a potent and widely used agent for the control of nematode parasites in veterinary medicine. Its efficacy stems from a highly specific mode of action that targets the neuromuscular system of these invertebrates, leading to paralysis and death. This technical guide provides a comprehensive overview of the core mechanism of action of this compound in nematodes, detailing the molecular interactions, physiological consequences, and the experimental methodologies used to elucidate these processes.

Core Mechanism of Action: Targeting Glutamate-Gated Chloride Channels

The primary molecular target of this compound in nematodes is the glutamate-gated chloride ion channels (GluCls).[1][2][3] These channels, which are unique to invertebrates, are ligand-gated ion channels crucial for inhibitory neurotransmission in the nematode nervous and muscular systems.[3][4]

This compound acts as a positive allosteric modulator of GluCls, meaning it binds to a site on the channel protein distinct from the glutamate binding site.[5] This binding potentiates the effect of glutamate and, critically, can directly and irreversibly open the channel, even in the absence of glutamate.[5][6] The opened channel allows a significant influx of chloride ions (Cl-) into the neuron or muscle cell.[3][4]

This influx of negative charge leads to hyperpolarization of the cell membrane, making it more difficult for the cell to reach the threshold for depolarization and fire an action potential.[4][7] The sustained hyperpolarization effectively silences the electrical activity of neurons and muscle cells, leading to a flaccid paralysis of the nematode.[1][2] This paralysis affects critical physiological functions, including pharyngeal pumping (feeding) and locomotion, ultimately resulting in the death of the parasite.[1][2]

Signaling Pathway of this compound Action

Quantitative Data on this compound Activity

| Parameter | Nematode Species | Assay | Value | Reference |

| EC50 | Trichostrongylus colubriformis | Inulin Uptake Inhibition | 0.045 nM | [1] |

| EC50 | Trichostrongylus colubriformis (in goats) | Anthelmintic Efficacy (vs. Cmax) | 1.92 ng/mL | [1] |

| EC90 | Trichostrongylus colubriformis (in goats) | Anthelmintic Efficacy (vs. Cmax) | 2.43 - 3.50 ng/mL | [1] |

| IC50 | Caenorhabditis elegans | Motility Assay | Eprinomectin was more potent than ivermectin in the first 90 minutes of the assay. Specific IC50 values varied with time. | [8][9] |

| Kd (Ivermectin) | Haemonchus contortus | Radioligand Binding Assay | 0.35 ± 0.1 nM | [10][11][12] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Nematode Motility Assay

This assay assesses the paralytic effect of this compound on whole organisms.

Objective: To determine the concentration-dependent inhibition of nematode motility by this compound.

Materials:

-

Nematode culture (e.g., Caenorhabditis elegans or parasitic larvae).

-

96-well microtiter plates.

-

K saline solution (or other appropriate buffer).

-

Bovine Serum Albumin (BSA).

-

This compound stock solution in DMSO.

-

Infrared tracking device (e.g., WMicrotracker™ ONE).

Protocol:

-

Synchronize nematode cultures to obtain a population of the desired life stage (e.g., L4 larvae or young adults).[8][9]

-

Wash the nematodes from culture plates and resuspend them in K saline containing 0.015% BSA.[8]

-

Dispense approximately 60-80 worms per well into a 96-well microtiter plate in a volume of 60 µL.[8][9]

-

Prepare serial dilutions of this compound in DMSO, and add them to the wells to achieve the final desired concentrations (e.g., 0.1 to 1.6 µM). Ensure the final DMSO concentration is consistent across all wells, including controls (typically ≤0.5%).[8][9]

-

Place the plate in an infrared tracking device and record nematode movement over a specified period (e.g., 240 minutes).[8][9]

-

Analyze the data to determine the percentage of motility inhibition relative to the DMSO control for each concentration of this compound.

-

Plot the concentration-response curve and calculate the IC50 value.

Experimental Workflow for Nematode Motility Assay

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Advances in our understanding of nematode ion channels as potential anthelmintic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Electrophysiological recording from parasitic nematode muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PDB-101: Molecule of the Month: Glutamate-gated Chloride Receptors [pdb101.rcsb.org]

- 6. Effects of glutamate and ivermectin on single glutamate-gated chloride channels of the parasitic nematode H. contortus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Behavioral control by depolarized and hyperpolarized states of an integrating neuron - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Caenorhabditis elegans as a valuable model for the study of anthelmintic pharmacodynamics and drug-drug interactions: The case of ivermectin and eprinomectin [frontiersin.org]

- 9. Caenorhabditis elegans as a valuable model for the study of anthelmintic pharmacodynamics and drug-drug interactions: The case of ivermectin and eprinomectin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reevaluation of efficacy against nematode parasites and pharmacokinetics of topical eprinomectin in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An Ivermectin-Sensitive Glutamate-Gated Chloride Channel from the Parasitic Nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Eprinomectin B1a Solubility in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Eprinomectin B1a in various organic solvents. The information presented herein is intended to support researchers, scientists, and professionals involved in the development of drug formulations and analytical methods for this potent anthelmintic agent. This document includes a summary of quantitative solubility data, a detailed experimental protocol for solubility determination, and a visual representation of the experimental workflow.

Core Data Presentation: this compound Solubility

The solubility of this compound is a critical parameter for the development of effective and stable pharmaceutical formulations. The following table summarizes the available quantitative and qualitative solubility data in a range of common organic solvents.

| Organic Solvent | Solubility | Temperature | Source |

| Propylene Glycol | > 400 g/L | Not Specified | [1] |

| Ethanol | ~ 30 mg/mL | Not Specified | [2][3] |

| Dimethyl Sulfoxide (DMSO) | ~ 30 mg/mL | Not Specified | [2][3] |

| Dimethylformamide (DMF) | ~ 30 mg/mL | Not Specified | [2][3] |

| Methanol | Soluble | Not Specified | [4][5] |

| Ethyl Acetate | Soluble | Not Specified | [1] |

| Acetonitrile | A solution of 100 µg/mL is commercially available; this is a concentration, not the solubility limit. | Not Specified | [6] |

| Water | 3.5 mg/L | 20°C (pH 7) |

Note: For solvents listed as "Soluble," specific quantitative data was not available in the reviewed literature. It is recommended that experimental determination be performed for precise formulation development. The high solubility in propylene glycol suggests its utility in creating concentrated liquid formulations.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The following protocol for determining the equilibrium solubility of this compound is based on established methodologies recommended by regulatory bodies such as the World Health Organization (WHO) and the U.S. Food and Drug Administration (FDA).[7][8][9] The shake-flask method is a widely accepted technique for establishing the thermodynamic solubility of a compound.

1. Materials and Equipment:

-

This compound (crystalline solid)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for this compound

-

Analytical balance

-

pH meter (for aqueous solutions, if necessary)

2. Procedure:

-

Preparation:

-

Prepare a stock solution of this compound in a suitable solvent for the HPLC calibration curve.

-

Equilibrate the orbital shaker to the desired temperature (e.g., 25°C for room temperature solubility or 37°C for physiological relevance).

-

-

Sample Preparation:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Carefully add a known volume of the selected organic solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials and place them in the temperature-controlled orbital shaker.

-

Agitate the samples at a constant speed that allows for thorough mixing without creating a vortex.

-

Continue agitation for a predetermined period (e.g., 24 to 72 hours) to ensure that equilibrium is reached. It is advisable to take samples at various time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solid is no longer increasing.

-

-

Sample Processing:

-

After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, centrifuge the samples at a high speed.

-

Carefully aspirate a known volume of the supernatant, being cautious not to disturb the solid pellet.

-

-

Analysis:

-

Dilute the supernatant with a suitable solvent to a concentration that falls within the range of the HPLC calibration curve.

-

Analyze the diluted samples using the validated HPLC method to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the solubility of this compound in the specific organic solvent by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or g/L.

-

3. Quality Control:

-

Perform each solubility determination in triplicate to ensure the reproducibility of the results.

-

Run a blank solvent sample through the HPLC system to check for any interfering peaks.

-

Ensure that the HPLC calibration curve has a high correlation coefficient (R² > 0.99).

Visualizations

The following diagrams illustrate the key experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for this compound solubility determination.

The logical relationship for selecting an appropriate solvent for formulation development based on solubility data can be visualized as follows:

Caption: Logical flow for solvent selection in formulation development.

References

- 1. researchgate.net [researchgate.net]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Eprinomectin | C49H73NO14 | CID 6450531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. bioaustralis.com [bioaustralis.com]

- 5. caymanchem.com [caymanchem.com]

- 6. hpc-standards.com [hpc-standards.com]

- 7. who.int [who.int]

- 8. uspnf.com [uspnf.com]

- 9. researchgate.net [researchgate.net]

Eprinomectin B1a Pharmacokinetics in Cattle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacokinetics of eprinomectin B1a, a potent endectocide, in cattle. Understanding the absorption, distribution, metabolism, and excretion of this compound is critical for optimizing dosage regimens, ensuring efficacy against parasitic nematodes and arthropods, and maintaining food safety standards. This document summarizes key pharmacokinetic parameters from various studies, details experimental methodologies, and visualizes experimental workflows.

Core Pharmacokinetic Parameters

The pharmacokinetic profile of this compound in cattle is significantly influenced by the route of administration, with subcutaneous injections generally leading to higher bioavailability compared to topical applications.[1] Key parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (T1/2) are summarized below for both topical and subcutaneous delivery methods.

Data Presentation: Pharmacokinetic Parameters of this compound in Cattle

Table 1: Topical Administration

| Dose Rate (mg/kg) | Cmax (ng/mL) | Tmax (days) | AUC (day·ng/mL) | T1/2 (days) | Animal Type | Reference |

| 0.5 | 9.7 ± 2.2 | 3-7 | 124 ± 24 | 5.2 ± 0.9 | Male Brown Swiss calves | [2][3] |

| 0.5 | 43.76 | 2.02 | - | - | Lactating dairy cattle | [4] |

| 0.5 | 14.1 ± 7.49 | 2.67 ± 1.86 | 80.0 ± 15.3 (0-21d) | 3.34 ± 1.08 | Lactating dairy cows | [5] |

| 1.0 | 24.6 ± 9.59 | 3.00 ± 1.10 | 136 ± 50.9 (0-21d) | 2.47 ± 0.47 | Lactating dairy cows | [5] |

| 1.5 | 30.7 ± 13.9 | 2.17 ± 1.60 | 165 ± 44.7 (0-21d) | 2.67 ± 0.49 | Lactating dairy cows | [5] |

Table 2: Subcutaneous Administration

| Dose Rate (mg/kg) | Cmax (ng/mL) | Tmax (days) | AUC (day·ng/mL) | T1/2 (days) | Animal Type | Reference |

| 1.0 | 37.52 ± 1.30 | 1.74 ± 0.06 | 486.59 (AUClast) | 27.89 | Dry Holstein cows | [6] |

| 1.0 | 33.34 ± 1.37 | 1.89 ± 0.06 | 335.61 (AUClast) | 26.18 | Dry Jersey cows | [6] |

| 0.2 | 44.0 ± 24.2 | 1.63 ± 0.80 | 306.4 ± 77.5 (ng·h/mL converted to day·ng/mL) | - | Lactating dairy cattle | [1][7] |

Injectable eprinomectin has been noted to exhibit a biphasic peak in plasma drug concentration.[8] A secondary peak may occur around 90 days after administration, reaching approximately 30% of the initial maximum concentration.[8]

Experimental Protocols

The data presented in this guide are derived from studies employing rigorous experimental designs. Below are detailed methodologies for key experiments cited.

Study on Topical Administration in Calves

-

Objective: To evaluate the efficacy and pharmacokinetics of topical eprinomectin in cattle prevented from self-grooming.[2][3]

-

Drug Administration: Animals were treated with a topical formulation of eprinomectin at a dose of 0.5 mg per kilogram of body weight.[2][3]

-

Sample Collection: Plasma samples were collected prior to treatment and at various time points between 1 and 21 days post-treatment.[2][3]

-

Analytical Method: this compound concentrations in plasma were determined using High-Performance Liquid Chromatography (HPLC).[2][3]

-

Efficacy Evaluation: Animals were euthanized 21 days after treatment for parasite recovery, identification, and counting to determine the reduction in nematode burden compared to an untreated control group.[2][3]

Study on Subcutaneous Administration in Dry Dairy Cattle

-

Objective: To characterize the pharmacokinetics of injectable eprinomectin in the plasma and milk of dry dairy cows.[6][9]

-

Drug Administration: A single subcutaneous dose of eprinomectin was administered at 1 mg/kg.[6]

-

Sample Collection: Plasma was collected daily for the first 7 days, followed by periodic sampling for up to 90 days.[6][9] Milk samples were collected daily for 90 days after calving.[6][9]

-

Analytical Method: Eprinomectin concentrations were measured using HPLC with fluorescence detection.[6][9] The limit of quantification (LOQ) for plasma and milk was 2.5 ng/mL.[6]

-

Pharmacokinetic Analysis: A noncompartmental analysis was performed on the plasma concentration data for the initial peak, up to approximately 49 days post-administration.[6]

Analytical Methodology: HPLC with Fluorescence Detection

A common and sensitive method for quantifying eprinomectin in bovine plasma involves reversed-phase HPLC with fluorometric detection.[10][11]

-

Sample Preparation: This often includes a liquid extraction step, which can be automated, followed by solid-phase extraction to clean up the sample.[10][11]

-

Derivatization: Prior to chromatographic analysis, eprinomectin is derivatized using a fluorogenic reagent system, typically containing trifluoroacetic anhydride and N-methylimidazole as a catalyst, to enhance its fluorescence.[10][11]

-

Chromatography: The derivatized sample is then analyzed using a reversed-phase HPLC system.[10]

-

Detection: Fluorescence detection is used to quantify the derivatized eprinomectin and an internal standard.[10][11] This method can achieve a lower limit of quantitation of 0.05 ng/mL in plasma.[10]

Visualizations

Experimental Workflow for Pharmacokinetic Studies

Caption: General experimental workflow for eprinomectin pharmacokinetic studies in cattle.

Logical Relationship of Factors Influencing Eprinomectin Pharmacokinetics

Caption: Factors influencing the pharmacokinetic profile of eprinomectin in cattle.

References

- 1. Pharmacokinetics of eprinomectin in plasma and milk following subcutaneous administration to lactating dairy cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reevaluation of efficacy against nematode parasites and pharmacokinetics of topical eprinomectin in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetics of eprinomectin in plasma and milk following topical administration to lactating dairy cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. notablesdelaciencia.conicet.gov.ar [notablesdelaciencia.conicet.gov.ar]

- 6. The Pharmacokinetics of Subcutaneous Eprinomectin in Plasma and Milk in Dry Dairy Cattle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of Eprinomectin in Plasma and Milk following Subcutaneous Administration to Lactating Dairy Cattle [agris.fao.org]

- 8. researchgate.net [researchgate.net]

- 9. The Pharmacokinetics of Subcutaneous Eprinomectin in Plasma and Milk in Dry Dairy Cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An automated method for the determination of subnanogram concentrations of eprinomectin in bovine plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determination of eprinomectin in plasma by high-performance liquid chromatography with automated solid phase extraction and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of Eprinomectin B1a in Non-Target Species: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eprinomectin, a macrocyclic lactone derived from the fermentation of Saccharopolyspora spinosa, is a widely used veterinary endectocide effective against a broad spectrum of internal and external parasites in livestock. Its primary active component is eprinomectin B1a. While highly effective in target species, the potential for environmental contamination and subsequent exposure to non-target organisms necessitates a thorough understanding of its toxicological profile. This technical guide provides a comprehensive overview of the ecotoxicology of this compound, detailing its effects on various non-target species, the experimental protocols used for assessment, and the underlying mechanisms of toxicity.

Mode of Action in Non-Target Invertebrates

This compound's primary mode of action in invertebrates involves the potentiation and direct activation of glutamate-gated chloride channels (GluCls).[1][2] These channels are crucial for inhibitory neurotransmission in protostome invertebrates.[1][2] this compound binds to an allosteric site on the GluCl receptor, locking the channel in an open conformation.[3] This leads to a sustained influx of chloride ions, hyperpolarization of the neuronal or muscle cell membrane, and subsequent flaccid paralysis and death of the organism.[1][3]

Additionally, this compound can interact with gamma-aminobutyric acid (GABA) receptors, another major class of inhibitory neurotransmitter receptors in insects.[4][5] While its affinity for GABA receptors is generally lower than for GluCls, this interaction can contribute to its overall toxicity by further disrupting neuronal signaling.[5]

Figure 1: Simplified signaling pathway of this compound in invertebrates.

Toxicological Data in Non-Target Species

The following tables summarize the acute and chronic toxicity of this compound to a range of non-target species.

Table 1: Acute and Chronic Toxicity of this compound to Mammalian Species

| Species | Test Type | Endpoint | Value (mg/kg bw) | Reference |

| Rat (Rattus norvegicus) | Acute Oral | LD50 | 55 (female) | [6] |

| Mouse (Mus musculus) | Acute Oral | LD50 | 70 (female) | [6] |

| Rabbit (Oryctolagus cuniculus) | Acute Dermal | LD50 | 460 | [6] |

| Rat (Rattus norvegicus) | 14-Week Dietary | NOAEL | 5/day | [6] |

| Dog (Canis lupus familiaris) | 14-Week Oral (gavage) | NOAEL | 0.8/day | [6] |

| Dog (Canis lupus familiaris) | 53-Week Oral (gavage) | NOAEL | 1/day | [6] |

| Rat (Rattus norvegicus) | Two-generation reproductive | NOAEL (Maternal & Reproductive) | 1.5/day | [6] |

| Rat (Rattus norvegicus) | Two-generation reproductive | NOAEL (Offspring) | 0.8/day | [6] |

| Rat (Rattus norvegicus) | Developmental | NOAEL (Maternal) | 1/day | [6] |

| Rat (Rattus norvegicus) | Developmental | NOAEL (Embryofetal) | 12/day | [6] |

| Rabbit (Oryctolagus cuniculus) | Developmental | NOAEL (Maternal) | 0.5 - 2/day | [6] |

| Rabbit (Oryctolagus cuniculus) | Developmental | NOAEL (Embryofetal) | 2 - 8/day | [6] |

Table 2: Ecotoxicity of this compound to Aquatic Organisms

| Species | Test Type | Endpoint | Value (µg/L) | Reference |

| Rainbow Trout (Oncorhynchus mykiss) | 96-hour Acute | LC50 | 1200 | |

| Water Flea (Daphnia magna) | 48-hour Acute Immobilisation | EC50 | 0.18 | |

| Water Flea (Daphnia magna) | 21-day Chronic Reproduction | NOEC | 0.05 | |

| Bluegill Sunfish (Lepomis macrochirus) | 96-hour Acute | LC50 | >1000 |

Table 3: Ecotoxicity of this compound to Soil Organisms

| Species | Test Type | Endpoint | Value (mg/kg soil) | Reference |

| Earthworm (Eisenia fetida) | 14-day Acute | LC50 | >1000 | [3] |

| Earthworm (Lumbricus terrestris) | 28-day (exposure to feces) | NOEC (survival, behavior, weight) | 3.34 (dry weight) | [7] |

Experimental Protocols

The ecotoxicological evaluation of this compound follows standardized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

Fish Acute Toxicity Test (Following OECD 203)

This test determines the median lethal concentration (LC50) of a substance to fish over a 96-hour exposure period.

-

Test Organism: Rainbow trout (Oncorhynchus mykiss) is a commonly used cold-water species.

-

Test Conditions: The test can be static, semi-static, or flow-through.[8] A flow-through system is preferred to maintain constant exposure concentrations.[8]

-

Procedure:

-

Fish are acclimated to laboratory conditions.

-

Groups of fish are exposed to a range of concentrations of this compound and a control.

-

Mortality and sublethal effects (e.g., abnormal behavior, discoloration) are observed and recorded at 24, 48, 72, and 96 hours.[8]

-

Water quality parameters (pH, temperature, dissolved oxygen) are monitored regularly.

-

-

Endpoint: The 96-hour LC50, the concentration estimated to be lethal to 50% of the test fish, is calculated using statistical methods.[8]

Daphnia magna Acute Immobilisation Test (Following OECD 202)

This test assesses the acute toxicity of a substance to Daphnia magna by determining the concentration that immobilizes 50% of the daphnids (EC50) within a 48-hour period.[9]

-

Test Organism: Neonates (<24 hours old) of Daphnia magna.[9]

-

Test Conditions: The test is conducted in a static or semi-static system.[9]

-

Procedure:

-

Groups of daphnids are exposed to a series of test concentrations and a control.

-

Immobilisation (inability to swim) is observed at 24 and 48 hours.[9]

-

Water quality parameters are monitored.

-

-

Endpoint: The 48-hour EC50 is calculated.[9]

Earthworm Acute Toxicity Test (Following OECD 207)

This test evaluates the acute toxicity of a substance to earthworms in artificial soil over a 14-day period.[10]

-

Test Organism: Adult earthworms of the species Eisenia fetida.[10]

-

Test Conditions: The test is conducted in containers with artificial soil treated with the test substance.[10]

-

Procedure:

-

Endpoint: The 14-day LC50 is determined.[3]

Figure 2: Simplified workflow for the Environmental Risk Assessment of a veterinary medicinal product like eprinomectin.

Conclusion

This compound exhibits high toxicity to aquatic invertebrates, particularly crustaceans like Daphnia magna, due to its potent interaction with glutamate-gated chloride channels. Its toxicity to fish is moderate, while its acute toxicity to earthworms appears to be low. Mammalian toxicity data indicate a range of effects at higher doses, with neurological signs being prominent. The environmental risk assessment of this compound is a critical process that involves a tiered approach, starting with an exposure assessment and progressing to detailed ecotoxicological studies if a potential risk is identified. The data and protocols outlined in this guide provide a foundational understanding for researchers, scientists, and drug development professionals involved in the safety assessment of eprinomectin and other similar veterinary pharmaceuticals. Further research is warranted to fill data gaps, particularly concerning the chronic effects on a wider range of non-target organisms and the potential for sublethal effects on ecosystem functions.

References

- 1. oecd.org [oecd.org]

- 2. oecd.org [oecd.org]

- 3. PDB-101: Molecule of the Month: Glutamate-gated Chloride Receptors [pdb101.rcsb.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Insight into the bioactivity and action mode of betulin, a candidate aphicide from plant metabolite, against aphids | eLife [elifesciences.org]

- 7. Glutamate-gated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of glutamate and ivermectin on single glutamate-gated chloride channels of the parasitic nematode H. contortus | PLOS Pathogens [journals.plos.org]

- 9. mdpi.com [mdpi.com]

- 10. Environmental risk assessment of veterinary medicines | European Medicines Agency (EMA) [ema.europa.eu]

An In-Depth Technical Guide to the Environmental Fate and Degradation of Eprinomectin B1a

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eprinomectin, a semi-synthetic derivative of the avermectin family, is a widely used veterinary endectocide effective against a broad spectrum of internal and external parasites in cattle, sheep, goats, and cats.[1] Its primary active component is eprinomectin B1a.[2] Following administration, a significant portion of the parent compound is excreted, primarily in the feces, leading to its introduction into the terrestrial environment.[2][3] Understanding the environmental fate and degradation of this compound is crucial for assessing its potential ecological impact. This technical guide provides a comprehensive overview of the current knowledge on the hydrolysis, photolysis, and soil degradation of this compound, including detailed experimental protocols, quantitative degradation data, and elucidated degradation pathways.

Physicochemical Properties Relevant to Environmental Fate

The environmental behavior of this compound is influenced by its physicochemical properties. A key parameter is its octanol-water partition coefficient (log Kow), which has been demonstrated to be 5.7, indicating a high potential for sorption to organic matter in soil and sediment and a low potential for leaching into groundwater.[4]

Environmental Degradation Pathways

This compound is subject to degradation in the environment through several pathways, principally microbial metabolism in soil and photodegradation. While comprehensive environmental degradation studies are not extensively published in publicly available literature, forced degradation studies under various stress conditions provide insight into its potential breakdown products.

Hydrolysis

A standardized study to determine the rate of hydrolysis of this compound would involve the following steps:

-

Test System: Sterile aqueous buffer solutions at pH 4, 7, and 9 are prepared.

-

Test Substance Application: A solution of this compound is added to the buffer solutions at a concentration not exceeding its water solubility.

-

Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C).

-

Sampling: Aliquots are taken at various time intervals.

-

Analysis: The concentration of this compound and any major hydrolysis products are determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Data Analysis: The rate of hydrolysis and the half-life (DT50) are calculated.

Photolysis

Quantitative data on the photolytic degradation of this compound in water, such as the quantum yield and half-life under specific light conditions, are not detailed in the available literature. Such studies would generally adhere to the OECD Guideline for the Testing of Chemicals 316.

A typical experimental setup for determining the aqueous photolysis of this compound would include:

-

Test Solution: A solution of this compound is prepared in a sterile aqueous buffer.

-

Light Source: The solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp).

-

Control Samples: Dark controls are run in parallel to account for any non-photolytic degradation.

-

Incubation: The test and control samples are incubated at a constant temperature.

-

Sampling: Samples are collected at various time points.

-

Analysis: The concentration of this compound is measured by HPLC or a similar technique.

-

Data Analysis: The rate of photolysis and the photolytic half-life (DT50) are determined.

Degradation in Soil and Manure

The primary route of this compound entering the environment is through the feces of treated animals.[2][3] Therefore, its degradation in soil and manure is a critical aspect of its environmental fate. Studies have been conducted following the OECD Guideline for the Testing of Chemicals 307 to determine its persistence under both aerobic and anaerobic conditions.

| Compartment | Condition | DT50 (days) | Kinetic Model | Reference |

| Soil | Aerobic | 38 - 53 | Simple First Order (SFO) | [5] |

| Soil | Anaerobic | 691 - 1491 | Hockey Stick (HS) | [5] |

| Cattle Manure | - | 333 | First Order Multi Compartment (FOMC) | [5] |

These data indicate that this compound is moderately persistent in aerobic soils but highly persistent under anaerobic conditions.[5] Its persistence in cattle manure suggests that manure from treated animals can act as a long-term source of the compound to the environment.[5]

The following protocol outlines the key steps in assessing the soil metabolism of this compound:

-

Soil Selection: Representative soil types are chosen, characterized by their texture, organic carbon content, pH, and microbial biomass.

-

Test Substance Application: Radiolabeled (e.g., ¹⁴C) this compound is applied to the soil samples at a concentration relevant to field application rates.

-

Incubation Conditions:

-

Aerobic: Soil samples are incubated in the dark at a constant temperature (e.g., 20°C) with a continuous flow of air. Traps for CO₂ and volatile organic compounds are used to monitor mineralization and volatilization.

-

Anaerobic: Soil is saturated with water and purged with an inert gas (e.g., nitrogen) to establish anaerobic conditions before incubation in the dark at a constant temperature.

-

-

Sampling: Soil samples are collected at various time intervals over the study period (typically up to 120 days).

-

Extraction and Analysis: Soil samples are extracted with appropriate solvents, and the extracts are analyzed by techniques such as HPLC and Liquid Scintillation Counting to quantify this compound and its transformation products.

-

Data Analysis: The dissipation time for 50% of the substance (DT50) and 90% (DT90) are calculated using appropriate kinetic models.[5]

Forced Degradation and Identification of Degradation Products

Forced degradation studies, while not replicating environmental conditions, are instrumental in identifying potential degradation products and understanding the degradation pathways of a substance. Eprinomectin has been subjected to forced degradation under acidic, basic, oxidative, thermal, and photolytic conditions.[6][7] These studies have led to the identification of several degradation products.

Major Degradation Products

Under various stress conditions, a number of degradation products of this compound have been identified, including:[6][7][8][9]

-

2-epimer of this compound: An isomer of the parent compound.[8][9]

-

Δ2,3-Eprinomectin B1a: A structural isomer containing a conjugated enoate.[8][9]

-

8a-oxo-Eprinomectin B1a: An oxidation product.

-

Methanol Adducts: Formed under acidic conditions in the presence of methanol.[5][6][7]

The structures of these and other degradation products have been elucidated using advanced analytical techniques such as Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7][9]

Experimental Protocol: Forced Degradation Study

A typical forced degradation study involves the following steps:

-

Stress Conditions: Solutions of this compound are subjected to:

-

Acidic Hydrolysis: e.g., 0.1 M HCl at 80°C.

-

Basic Hydrolysis: e.g., 0.1 M NaOH at 80°C.

-

Oxidation: e.g., 3% H₂O₂ at room temperature.

-

Thermal Degradation: Heating the solid or a solution at a high temperature (e.g., 105°C).

-

Photolytic Degradation: Exposing a solution to UV or fluorescent light.

-

-

Sample Analysis: The stressed samples are analyzed by a stability-indicating HPLC method to separate the parent drug from its degradation products.

-

Peak Purity and Mass Balance: The purity of the this compound peak is assessed, and a mass balance is performed to account for the parent compound and all degradation products.

-

Structure Elucidation: The degradation products are isolated (e.g., by preparative HPLC) and their structures are determined using spectroscopic techniques like MS/MS and NMR.[6][7]

Visualizing Degradation and Experimental Workflows

Forced Degradation Experimental Workflow

References

- 1. Eprinomectin [sitem.herts.ac.uk]

- 2. 915. Eprinomectin (WHO Food Additives Series 41) [inchem.org]

- 3. Environmentally realistic concentrations of eprinomectin induce phytotoxic and genotoxic effects in Allium cepa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ircp.anmv.anses.fr [ircp.anmv.anses.fr]

- 5. Are the parasiticidal avermectins resistant to dissipation in the environment? The case of eprinomectin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification and characterization of major degradation products of eprinomectin drug substance including degradation pathways using LC-HRMS and NMR - American Chemical Society [acs.digitellinc.com]

- 7. Identification and characterization of major degradation products of Eprinomectin drug substance including degradation pathways using LC-HRMS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Separation and identification of degradation products in eprinomectin formulation using LC, LTQ FT-MS, H/D exchange, and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Determination of Eprinomectin B1a Residues in Bovine Milk using HPLC with Fluorescence Detection

Abstract

This application note describes a sensitive and reliable method for the quantitative analysis of eprinomectin B1a residues in bovine milk. The procedure involves a straightforward sample preparation using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by dispersive solid-phase extraction (d-SPE) for cleanup. The analyte is derivatized to form a fluorescent product and subsequently quantified by High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). This method is suitable for routine monitoring of this compound residues in milk to ensure compliance with regulatory limits.

Introduction

Eprinomectin is a broad-spectrum antiparasitic agent widely used in cattle for treating and controlling internal and external parasites.[1][2] As with other veterinary drugs, there is a potential for residues to be present in milk from treated animals. Regulatory agencies worldwide have established Maximum Residue Limits (MRLs) for eprinomectin in milk to safeguard public health.[3][4][5][6] The MRL for this compound in cow's milk is set at 20 µg/kg (or 20 µg/L).[3][4][6][7] Therefore, sensitive and validated analytical methods are crucial for monitoring these residues in milk.

High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector (FLD) offers excellent sensitivity and selectivity for the analysis of avermectins like eprinomectin.[8] A derivatization step is required to convert the non-fluorescent eprinomectin molecule into a highly fluorescent derivative, enabling low-level detection.[9][10] This application note provides a detailed protocol for the determination of this compound in bovine milk using a validated HPLC-FLD method.

Quantitative Data Summary

The performance of the HPLC-FLD method for this compound analysis in milk is summarized in the tables below. These values are compiled from various studies and demonstrate the method's suitability for residue analysis.

Table 1: Method Validation Parameters for this compound in Milk

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 1 µg/kg | [11] |

| Limit of Quantification (LOQ) | 2 µg/kg | [11] |

| Linearity Range | 1.0 - 30.0 µg/L | [7] |

| Correlation Coefficient (R²) | > 0.98 | [7] |

Table 2: Recovery and Precision Data

| Fortification Level (µg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) | Reference |

| 10 | 80.0 - 87.2 | 2.7 - 10.6 | [11] |

| 50 | 80.0 - 87.2 | 2.7 - 10.6 | [11] |

| 200 | 80.0 - 87.2 | 2.7 - 10.6 | [11] |

Experimental Protocols

Materials and Reagents

-

This compound analytical standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (ultrapure)

-

Magnesium sulfate (anhydrous)

-

Sodium chloride

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Trifluoroacetic anhydride (TFAA)

-

N-methylimidazole

-

Milk samples (blank and fortified)

Equipment

-

High-Performance Liquid Chromatography (HPLC) system

-

Fluorescence detector

-

Reversed-phase C18 column (e.g., 4.6 x 75mm, 3.5µm)

-

Centrifuge

-

Vortex mixer

-

Nitrogen evaporator

-

Analytical balance

-

Volumetric flasks and pipettes

Sample Preparation (QuEChERS)

-

Extraction:

-

Pipette 10 mL of milk into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Vortex vigorously for 1 minute.

-

Add the contents of a QuEChERS salt pouch (e.g., 4 g MgSO₄ and 1 g NaCl).[7]

-

Shake vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 15 minutes.

-

-

Dispersive SPE Cleanup:

-

Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube containing 150 mg MgSO₄ and 50 mg C18 sorbent.

-

Vortex for 1 minute.

-

Centrifuge at 12000 rpm for 5 minutes.

-

Collect the supernatant for the derivatization step.

-

Derivatization

-

Transfer 0.5 mL of the cleaned-up extract to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 60°C.

-

Reconstitute the residue in 100 µL of acetonitrile.

-

Add 50 µL of N-methylimidazole solution (1:1 v/v in acetonitrile).[12]

-

Add 150 µL of trifluoroacetic anhydride solution (1:2 v/v in acetonitrile).[12]

-

Vortex briefly and allow the reaction to proceed at room temperature for about 30 seconds.[10]

-

The derivatized sample is now ready for HPLC-FLD analysis.

HPLC-FLD Analysis

-

Chromatographic Column: C18 reversed-phase column (e.g., 4.6 x 75mm, 3.5µm).[13]

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile, methanol, and water (e.g., 47:33:20, v/v/v).[13]

-

Flow Rate: 1.5 mL/min.[13]

-

Column Temperature: 30°C.[13]

-

Injection Volume: 20 µL.

-

Fluorescence Detection:

Experimental Workflow Diagram

Caption: Workflow for this compound analysis in milk.

Conclusion

The described HPLC-FLD method provides a robust and sensitive approach for the determination of this compound residues in bovine milk. The QuEChERS sample preparation is efficient and requires minimal solvent usage. The method is validated with good recovery and precision, meeting the requirements for routine monitoring and ensuring food safety.

References

- 1. ema.europa.eu [ema.europa.eu]

- 2. Simultaneous determination of eprinomectin, moxidectin, abamectin, doramectin, and ivermectin in beef liver by LC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ema.europa.eu [ema.europa.eu]

- 4. researchgate.net [researchgate.net]

- 5. List of Maximum Residue Limits (MRLs) for Veterinary Drugs in Foods - Canada.ca [canada.ca]

- 6. Food safety and quality: Details [fao.org]

- 7. agilent.com [agilent.com]

- 8. Validation of a Method for Analysis of Avermectins Residues in Bovine Milk by HPLC-Fluorescence Detector [article.sapub.org]

- 9. Determination of Ivermectin in Medicated Feeds by Liquid Chromatography with Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Application Note and Protocol: Solid-Phase Extraction of Eprinomectin B1a from Tissue Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eprinomectin is a broad-spectrum antiparasitic agent widely used in veterinary medicine. Its primary active component is Eprinomectin B1a. Monitoring its residue levels in edible tissues is crucial for ensuring food safety and regulatory compliance. This document provides a detailed protocol for the solid-phase extraction (SPE) of this compound from various tissue samples, enabling accurate quantification by subsequent analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The method described is based on the principles of QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), which incorporates a dispersive solid-phase extraction (d-SPE) cleanup step.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental for an effective extraction protocol. This compound is a large, lipophilic molecule with poor water solubility.[1] It is freely soluble in organic solvents like methanol, ethanol, and acetonitrile.[1] These characteristics dictate the choice of extraction solvents and SPE sorbents.

| Property | Value |

| Molecular Formula | C₅₀H₇₅NO₁₄ |

| Molecular Weight | 914.1 g/mol |

| Solubility | Poor in water; Soluble in ethanol, methanol, DMF, DMSO.[1] |

| LogP | 6.36 |

Experimental Protocol: QuEChERS with Dispersive SPE (d-SPE)

This protocol is optimized for the extraction of this compound from fatty and non-fatty tissue samples.

1. Sample Homogenization

-

Weigh 5 g (± 0.1 g) of the tissue sample (e.g., muscle, liver, fat) into a 50 mL polypropylene centrifuge tube.

-

For fatty tissues, it is recommended to mince the sample finely before weighing.

-

Add 10 mL of acetonitrile to the centrifuge tube.

-

Homogenize the sample for 1 minute at high speed using a tissue homogenizer.

2. Acetonitrile Extraction and Partitioning

-

To the homogenized sample, add the contents of a QuEChERS extraction salt packet containing 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).

-

Immediately cap the tube and shake vigorously for 1 minute. This step facilitates the partitioning of this compound into the acetonitrile layer and removes a significant portion of water and polar interferences.

-

Centrifuge the tube at 4,000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

-

Carefully transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing the d-SPE sorbent.

-

For non-fatty tissues (e.g., muscle, kidney): Use a d-SPE tube containing 150 mg of anhydrous MgSO₄ and 50 mg of C18 sorbent.

-

For fatty tissues (e.g., liver, fat): Use a d-SPE tube containing 150 mg of anhydrous MgSO₄, 50 mg of C18 sorbent, and 50 mg of a graphitized carbon black (GCB) or a suitable lipid-removing sorbent.

-

-

Vortex the microcentrifuge tube for 30 seconds to ensure thorough mixing of the extract with the d-SPE sorbent.

-

Centrifuge at 10,000 rpm for 2 minutes.

4. Final Extract Preparation

-

Transfer the supernatant to a clean vial.

-

The extract is now ready for analysis by LC-MS/MS. If using HPLC with fluorescence detection, a derivatization step is required.

Data Presentation: Performance of the SPE Protocol

The following table summarizes the quantitative data for the extraction of this compound from bovine tissue samples using a QuEChERS-based method with d-SPE cleanup, followed by HPLC-FLD analysis.[2][3]

| Parameter | Matrix | Value |

| Recovery | Muscle | 80.0% - 87.2% |

| Liver | 80.0% - 87.2% | |

| Fat | 80.0% - 87.2% | |

| Limit of Detection (LOD) | Tissue | 1 µg/kg[2][3] |

| Limit of Quantification (LOQ) | Tissue | 2 µg/kg[2][3] |

| Relative Standard Deviation (RSD) | Tissue | 2.7% - 10.6% |

Visualization of the Experimental Workflow

The following diagram illustrates the key steps of the solid-phase extraction protocol for this compound from tissue samples.

Caption: Workflow for Solid-Phase Extraction of this compound from Tissue.

Conclusion

The described QuEChERS-based solid-phase extraction protocol provides a reliable and efficient method for the isolation of this compound from diverse tissue samples. The high recovery rates and low limits of detection make it suitable for routine monitoring and research applications. The use of d-SPE with C18 sorbent effectively removes interfering matrix components, ensuring clean extracts for accurate downstream analysis. For fatty matrices, the inclusion of a lipid-removing sorbent is crucial for optimal performance. This protocol, combined with sensitive analytical instrumentation, is a valuable tool for drug development professionals and regulatory scientists.

References

Application Notes and Protocols for the Development of a Pour-On Formulation of Eprinomectin B1a for Veterinary Use

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eprinomectin B1a is a potent endectocide belonging to the macrocyclic lactone class, widely used in veterinary medicine to control internal and external parasites in cattle, including lactating dairy cows. Its favorable safety profile and efficacy make it a valuable active pharmaceutical ingredient (API). This document provides detailed application notes and protocols for the development of a stable, safe, and effective pour-on formulation of this compound.

These guidelines cover the critical stages of formulation development, from pre-formulation studies to in vitro and in vivo evaluation, providing researchers and drug development professionals with a comprehensive framework for their projects.

Pre-formulation Studies

A thorough understanding of the physicochemical properties of this compound and its compatibility with various excipients is fundamental to developing a successful pour-on formulation.

Physicochemical Properties of this compound

This compound is a white crystalline solid that is highly lipophilic and practically insoluble in water.[1][2] It is crucial to consider its sensitivity to light and oxidation during formulation and storage.[1]

| Property | Value | Reference |

| Molecular Formula | C50H75NO14 | [3][4] |

| Molecular Weight | 914.13 g/mol | [3][4] |

| Melting Point | 173 °C | [1] |

| Density | 1.23 g/cm³ | [1][3] |

| Solubility | Soluble in methanol, ethanol, propylene glycol (>400 g/L), and ethyl acetate. Poorly soluble in water. | [1][2] |

| UV λmax | 246 nm | [5] |

| Stability | Sensitive to light and oxidation. | [1] |

Excipient Compatibility Studies

The selection of appropriate excipients is critical to ensure the stability and bioavailability of the this compound formulation. A systematic screening of excipients is recommended.

Protocol for Excipient Compatibility Screening:

-

Objective: To evaluate the compatibility of this compound with selected excipients under accelerated storage conditions.

-

Materials:

-

This compound

-

Candidate excipients (solvents, co-solvents, penetration enhancers, antioxidants, etc.)

-

Glass vials with inert stoppers

-

HPLC system with UV or fluorescence detector

-

-

Procedure: a. Prepare binary mixtures of this compound and each excipient, typically in a 1:1 ratio. b. For liquid excipients, dissolve this compound directly in the excipient. For solid excipients, create a physical mixture. c. Transfer the mixtures into clean, labeled glass vials and seal. d. Prepare a control sample of this compound alone. e. Store the vials under accelerated stability conditions (e.g., 40°C/75% RH) for a predetermined period (e.g., 4 weeks). f. At specified time points (e.g., 0, 1, 2, and 4 weeks), withdraw samples and analyze for the appearance of new peaks (degradation products) and the percentage of this compound remaining using a validated HPLC method.

-

Acceptance Criteria: The excipient is considered compatible if there is no significant degradation of this compound (e.g., less than 5% loss) and no appearance of significant new peaks compared to the control.

Commonly Used Excipients in Pour-On Formulations:

| Excipient Category | Example | Function |

| Solvents/Co-solvents | Propylene Glycol Dicaprylocaprate (e.g., MIGLYOL® 840), Isopropyl Alcohol, Propylene Glycol | To dissolve this compound and form a stable solution. |

| Penetration Enhancers | Glycerol Monocaprylate (e.g., IMWITOR® 988), Cetearyl Ethylhexanoate, Isopropyl Myristate | To facilitate the transport of the active ingredient across the skin barrier. |

| Spreading Agents | Propylene Glycol Dicaprylocaprate | To ensure uniform distribution of the formulation on the animal's back. |

| Antioxidants | Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), Vitamin E | To protect this compound from oxidative degradation.[6] |

| Polymeric Materials | Polyvinylpyrrolidone (PVP) | To form a film on the skin, potentially aiding in sustained release. |

| Bittering Agents | Denatonium Benzoate | To deter accidental ingestion. |

Formulation Development

The goal is to develop a stable, non-irritating, and easily applicable solution that delivers the therapeutic dose of this compound effectively.

Example Formulation

The following is an example formulation based on publicly available information. The exact percentages may need to be optimized.

| Ingredient | Example Concentration (% w/v) | Function |

| This compound | 0.5 - 5.0 | Active Pharmaceutical Ingredient |

| Propylene Glycol Dicaprylate/Dicaprate | 20.0 - 45.0 | Solvent, Spreading Agent |

| Isopropyl Alcohol | 35.0 - 65.0 | Co-solvent |

| Cetearyl Ethylhexanoate and Isopropyl Myristate | 2.0 - 8.0 | Penetration Enhancer |

| Polyvinylpyrrolidone | 0.15 - 2.0 | Polymeric Material |

| Butylated Hydroxytoluene (BHT) | 0.01 - 0.1 | Antioxidant |

| Denatonium Benzoate | 0.0001 - 0.01 | Bittering Agent |

Preparation Protocol

-

Objective: To prepare a homogenous pour-on solution of this compound.

-

Equipment:

-

Analytical balance

-

Magnetic stirrer and stir bars

-

Glass beakers and graduated cylinders

-

Volumetric flasks

-

-

Procedure: a. In a suitable glass beaker, dissolve the Butylated Hydroxytoluene (BHT) and Denatonium Benzoate in a portion of the Isopropyl Alcohol with stirring. b. In a separate beaker, dissolve the Polyvinylpyrrolidone (PVP) in another portion of the Isopropyl Alcohol. c. To the BHT/Denatonium Benzoate solution, add the this compound and stir until completely dissolved. d. Add the PVP solution to the this compound solution and mix thoroughly. e. In a separate container, combine the Propylene Glycol Dicaprylate/Dicaprate, Cetearyl Ethylhexanoate, and Isopropyl Myristate. f. Slowly add the oily phase (from step e) to the alcoholic solution (from step d) with continuous stirring until a homogenous solution is formed. g. Add the remaining Isopropyl Alcohol to adjust the final volume and mix until uniform. h. Filter the solution if necessary.

Caption: Workflow for the preparation of the this compound pour-on formulation.

Quality Control and Stability Testing

Ensuring the quality and stability of the final formulation is paramount. Stability studies should be conducted according to VICH guidelines.[1][3]

Quality Control Parameters

| Parameter | Method | Acceptance Criteria |

| Appearance | Visual Inspection | Clear, colorless to pale yellow solution, free from visible particles. |

| pH | pH meter | Within a specified range (e.g., 5.0 - 7.0). |

| Viscosity | Viscometer | Within a specified range to ensure proper application. |

| Assay of this compound | HPLC-UV or HPLC-Fluorescence | 90.0% - 110.0% of the label claim. |

| Related Substances | HPLC-UV or HPLC-Fluorescence | Individual and total impurities should not exceed specified limits. |

| Density/Specific Gravity | Pycnometer or densitometer | Within a specified range. |

Stability Testing Protocol

-

Objective: To evaluate the stability of the this compound pour-on formulation under various storage conditions.

-

Materials:

-

Final formulated product in the proposed marketing container.

-

Stability chambers.

-

Analytical equipment for quality control tests.

-

-

Procedure: a. Place the packaged formulation in stability chambers under the following conditions:

- Long-term: 25°C ± 2°C / 60% RH ± 5% RH

- Accelerated: 40°C ± 2°C / 75% RH ± 5% RH b. Conduct quality control tests at specified time points:

- Long-term: 0, 3, 6, 9, 12, 18, and 24 months.

- Accelerated: 0, 1, 3, and 6 months. c. Additionally, perform photostability testing on at least one batch.

-

Evaluation: Assess the physical and chemical stability of the formulation over time to establish the shelf-life and recommended storage conditions.

Caption: Workflow for the stability testing of the this compound pour-on formulation.

In Vitro Skin Permeation Studies

In vitro skin permeation studies are essential to evaluate the ability of the formulation to deliver this compound across the skin barrier.

Protocol for In Vitro Skin Permeation using Franz Diffusion Cells

-

Objective: To quantify the permeation of this compound from the pour-on formulation through an appropriate skin model.

-

Equipment and Materials:

-

Franz diffusion cells.

-

Excised bovine or porcine ear skin (as a model for cattle skin).

-

Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent like ethanol or a surfactant to maintain sink conditions).

-

Magnetic stirrer.

-

Water bath or heating block to maintain 32°C.

-

HPLC system for analysis.

-

-

Procedure: a. Prepare the excised skin by removing subcutaneous fat and hair. b. Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment. c. Fill the receptor compartment with the receptor solution and ensure no air bubbles are trapped beneath the skin. d. Equilibrate the system at 32°C. e. Apply a finite dose of the this compound formulation to the skin surface in the donor compartment. f. At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), collect samples from the receptor compartment and replace with fresh, pre-warmed receptor solution. g. At the end of the study, dismount the skin, and analyze the amount of drug retained in the skin. h. Analyze the collected samples for this compound concentration using a validated HPLC method.

-

Data Analysis: Calculate the cumulative amount of this compound permeated per unit area over time and determine the steady-state flux (Jss) and permeability coefficient (Kp).

Caption: Workflow for the in vitro skin permeation study using Franz diffusion cells.

In Vivo Efficacy and Safety Studies in Cattle

The final step in the development process is to evaluate the efficacy and safety of the pour-on formulation in the target animal species. These studies should be conducted in compliance with relevant regulatory guidelines.

Efficacy Study Protocol (Fecal Egg Count Reduction Test)

-

Objective: To determine the efficacy of the this compound pour-on formulation against gastrointestinal nematodes in naturally or experimentally infected cattle.

-

Animals: A sufficient number of cattle with confirmed parasitic infections.

-

Procedure: a. Randomly allocate animals to a treatment group and a control (untreated) group. b. Collect fecal samples from all animals before treatment (Day 0) for fecal egg counts. c. Administer the pour-on formulation to the treatment group at the recommended dose (e.g., 500 µg/kg body weight), applied along the backline. d. Collect fecal samples from all animals at specified time points post-treatment (e.g., Day 14 and Day 21). e. Perform fecal egg counts using a validated technique (e.g., McMaster technique).

-

Data Analysis: Calculate the percentage reduction in fecal egg counts for the treated group compared to the control group. A high reduction (e.g., >95%) indicates efficacy.

Safety and Irritation Study Protocol

-

Objective: To assess the local and systemic safety of the this compound pour-on formulation in cattle.

-

Animals: Healthy cattle, free of parasites.

-

Procedure: a. Administer the formulation at 1x, 3x, and 5x the recommended dose to different groups of animals. b. Observe the animals for any adverse systemic reactions (e.g., changes in behavior, appetite, etc.) at regular intervals for a specified period (e.g., 14 days). c. Evaluate the application site for signs of dermal irritation (erythema, edema) at 24, 48, and 72 hours post-application, and periodically thereafter. Use a scoring system to quantify the irritation.

-

Evaluation: The formulation is considered safe if no significant adverse systemic reactions or severe dermal irritation are observed, even at exaggerated doses.

Caption: Logical relationship between in vivo efficacy and safety studies.

Conclusion

The development of a pour-on formulation of this compound is a multi-step process that requires careful consideration of its physicochemical properties, excipient compatibility, and rigorous testing of the final product. The protocols and application notes provided in this document offer a structured approach to guide researchers and formulation scientists through the development and evaluation of a safe, stable, and effective veterinary medicinal product. Adherence to these guidelines, in conjunction with relevant regulatory requirements, will facilitate a successful product development program.

References

Application Notes and Protocols for Studying Eprinomectin B1a Resistance in Nematodes

Audience: Researchers, scientists, and drug development professionals.

Abstract: Eprinomectin B1a is a broad-spectrum macrocyclic lactone anthelmintic crucial for controlling nematode infections in livestock. However, the emergence of anthelmintic resistance threatens its efficacy and poses a significant challenge to animal health and productivity.[1] Understanding the mechanisms of resistance and developing reliable detection methods are paramount for sustainable parasite control. This document provides a comprehensive set of protocols for studying this compound resistance in nematodes, covering in vivo and in vitro phenotypic assays, as well as molecular approaches for identifying resistance-associated genetic markers.

Mechanism of Action and Resistance

This compound, like other avermectins, exerts its anthelmintic effect by targeting glutamate-gated chloride ion channels (GluCls) and gamma-aminobutyric acid (GABA) receptors in the nerve and muscle cells of nematodes.[2][3] Binding of the drug to these channels leads to an influx of chloride ions, causing hyperpolarization of the cell membrane.[3][4] This disrupts neurotransmission, resulting in pharyngeal, somatic, and uterine muscle paralysis, and ultimately, the death of the parasite.[4][5]

Anthelmintic resistance is a heritable loss of sensitivity to a drug in a parasite population that was previously susceptible.[6] The primary mechanisms implicated in eprinomectin and ivermectin resistance include:

-

Target Site Modification: Alterations or mutations in the GluCl or GABA receptor subunit genes can reduce the binding affinity of the drug, rendering it less effective.[7][8]

-

Increased Drug Efflux: Overexpression of transport proteins, such as P-glycoproteins (P-gp), can actively pump the drug out of the nematode's cells, preventing it from reaching its target concentration.[7][9]

-

Altered Drug Metabolism: While eprinomectin is not thought to be extensively metabolized by nematodes, changes in metabolic pathways could potentially contribute to resistance.[9]

Caption: this compound action and key resistance pathways in nematodes.

Experimental Protocols

A multi-faceted approach is essential for accurately diagnosing and characterizing eprinomectin resistance. The following protocols outline in vivo, in vitro, and molecular methods.

Caption: General workflow for detecting and characterizing eprinomectin resistance.

Protocol 1: Fecal Egg Count Reduction Test (FECRT)

The FECRT is the most common in vivo method for detecting anthelmintic resistance in a herd or flock.[1][10] It compares fecal egg counts (FECs) in animals before and after treatment.

Methodology:

-

Animal Selection: Select at least 15 animals for the treatment group and 10 for an untreated control group. Animals should have a pre-treatment FEC of at least 100-150 eggs per gram (EPG).

-

Pre-Treatment Sampling (Day 0): Collect individual fecal samples from the rectum of each selected animal.[11]

-

Treatment: Weigh each animal in the treatment group and administer this compound according to the manufacturer's recommended dosage. The control group remains untreated.

-

Post-Treatment Sampling (Day 14): Collect individual fecal samples from all animals in both the treatment and control groups 14 days post-treatment.[6][11]

-

Fecal Analysis: Determine the FEC (as EPG) for each sample using a standardized method, such as the modified Wisconsin or McMaster technique.[11]

-

Calculation: Calculate the percentage reduction using the following formula, according to the World Association for the Advancement of Veterinary Parasitology (WAAVP) guidelines:[12][13] FECR (%) = [1 - (T2 / C2)] x 100

-

Where T2 is the mean EPG of the treated group on Day 14.

-

Where C2 is the mean EPG of the control group on Day 14.

-

Interpretation:

-

Resistance Present: FECR is less than 95% and the lower 95% confidence limit is less than 90%.[12][13]

-

Resistance Suspected: Only one of the above criteria is met.

-

No Resistance Detected: FECR is ≥ 95%.

Data Presentation:

| Group | Animal ID | Pre-Treatment EPG (Day 0) | Post-Treatment EPG (Day 14) |

| Treated | T01 | 450 | 50 |

| T02 | 600 | 100 | |

| ... (n=15) | ... | ... | |

| Mean (T2) | 75 | ||

| Control | C01 | 500 | 550 |

| C02 | 400 | 450 | |

| ... (n=10) | ... | ... | |

| Mean (C2) | 500 | ||

| FECR (%) | [1 - (75/500)] x 100 = 85% |

Protocol 2: Larval Development Test (LDT)

The LDT is an in vitro assay that measures the effect of an anthelmintic on the development of nematode eggs to the third-stage (L3) infective larvae.[14]

Methodology:

-

Egg Recovery: Recover nematode eggs from pooled fecal samples of the population under investigation.

-

Assay Setup: Use a 96-well microtiter plate. Add a suspension of approximately 70-100 eggs to each well.

-

Drug Dilution: Add serial dilutions of this compound (e.g., ranging from 0.01 ng/mL to 100 ng/mL) to the wells. Include control wells with no drug.

-

Incubation: Incubate the plate at 25-27°C for 7 days to allow for hatching and development to the L3 stage.

-

Development Arrest: Stop the development by adding a small volume of Lugol's iodine solution to each well.[12]

-

Larval Counting: Count the number of L1, L2, and L3 larvae in each well under a microscope. A larva is considered "developed" if it has reached the L3 stage.

-

Data Analysis: Calculate the percentage of inhibition of development for each drug concentration compared to the control. Determine the drug concentration that inhibits 50% of the larvae from developing (LC50) using probit or logit analysis.

Data Presentation:

| Nematode Isolate | Eprinomectin Conc. (ng/mL) | % Development Inhibition | Calculated LC50 (ng/mL) |

| Susceptible | 0 (Control) | 0 | 0.5 |

| 0.1 | 20 | ||

| 0.5 | 52 | ||

| 2.5 | 95 | ||

| Resistant | 0 (Control) | 0 | 21.6 [15] |

| 0.5 | 10 | ||

| 2.5 | 30 | ||

| 21.6 | 55 |

Protocol 3: Larval Motility Assay

This assay quantifies the paralytic effect of eprinomectin on nematode larvae, often using an automated system. The free-living nematode Caenorhabditis elegans can be used as a model system, or parasitic L3 larvae can be evaluated.[2][3]

Methodology:

-

Larval Preparation: Obtain synchronized populations of L3 larvae (parasitic species) or L4/young adult worms (C. elegans).

-

Assay Setup: Dispense larvae into the wells of a microtiter plate containing buffer.

-

Drug Application: Add various concentrations of this compound to the wells.

-

Motility Measurement: Place the plate in an automated motility tracking device (e.g., an infrared-based system).[3] The system records movement over time (e.g., every 30 minutes for 24 hours).

-

Data Analysis: The software quantifies motility as movement units or pixels changed per unit time. Calculate the percentage inhibition of motility relative to untreated controls. Determine the concentration that inhibits 50% of motility (IC50). A study on C. elegans showed that 1.6 µM of eprinomectin caused 100% inhibition within 30 minutes.[3]

Protocol 4: Molecular Analysis of Resistance Markers

Molecular techniques are used to identify genetic changes associated with the resistance phenotype.

Methodology:

-

Nematode Collection: Collect adult worms from a necropsied host or L3 larvae from fecal cultures of susceptible and resistant populations.

-

Nucleic Acid Extraction: Extract genomic DNA and/or total RNA from pools of nematodes.

-

Candidate Gene Analysis:

-

Sequencing: Use PCR to amplify candidate genes implicated in resistance (e.g., GluCl subunits like avr-14, glc-5; P-glycoproteins like pgp-11).[9] Sequence the PCR products to identify single nucleotide polymorphisms (SNPs) or other mutations that are more frequent in the resistant population.

-

Gene Expression (qPCR): Synthesize cDNA from the extracted RNA. Use quantitative PCR (qPCR) to measure the relative expression levels of genes (e.g., P-glycoprotein genes) between resistant and susceptible isolates. Upregulation of efflux pump genes in the resistant strain is a strong indicator of this resistance mechanism.[9]

-

-

Genome-Wide Approaches: For advanced studies, whole-genome sequencing of resistant and susceptible populations can identify novel resistance loci through genetic mapping and population genomics.[16][17]

Caption: Decision tree for the diagnosis and characterization of resistance.

References

- 1. ijmpes.com [ijmpes.com]

- 2. Frontiers | Caenorhabditis elegans as a valuable model for the study of anthelmintic pharmacodynamics and drug-drug interactions: The case of ivermectin and eprinomectin [frontiersin.org]

- 3. Caenorhabditis elegans as a valuable model for the study of anthelmintic pharmacodynamics and drug-drug interactions: The case of ivermectin and eprinomectin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 5. Avermectin B1a, a paralyzing anthelmintic that affects interneurons and inhibitory motoneurons in Ascaris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anthelmintic Resistance and Its Mechanism: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]